

molecular structure and formula of "4-Oxobutyl benzoate" (C₁₂H₁₄O₃)

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Compound of Interest

Compound Name: 4-Oxobutyl benzoate

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An In-depth Technical Guide to 4-Oxobutyl Benzoate (C₁₂H₁₄O₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-oxobutyl benzoate**, a key intermediate in pharmaceutical manufacturing. This document collates essential physicochemical data, detailed spectroscopic analysis, and an experimental protocol for its synthesis. The information is presented to support research, development, and quality control activities involving this compound.

Molecular Structure and Identification

4-Oxobutyl benzoate, with the molecular formula C₁₂H₁₄O₃, is systematically named methyl 4-(4-oxobutyl)benzoate.^[1] Its chemical identity is further confirmed by its CAS Registry Number: 106200-41-3.^[1]

The molecular structure consists of a benzoate group esterified with a 4-oxobutanol moiety. This bifunctional nature, possessing both an ester and an aldehyde, makes it a versatile building block in organic synthesis.

Molecular Structure:

A logical diagram illustrating the relationship between the compound's name, formula, and key functional groups is presented below.

Caption: Logical relationship of **4-Oxobutyl Benzoate**'s nomenclature and structure.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 4-(4-oxobutyl)benzoate is provided in the table below. These values are essential for handling, storage, and reaction planning.

Property	Value	Reference
Molecular Weight	206.24 g/mol	[1][2]
Molecular Formula	C ₁₂ H ₁₄ O ₃	[1]
Appearance	Colorless to pale yellow liquid	
Boiling Point	~297 °C at 760 mmHg (extrapolated)	[2]
Density	~1.105 g/cm ³	[2]
Refractive Index	~1.514	[2]
LogP (Lipophilicity)	~1.6	[2]
Solubility	Poorly soluble in water, soluble in organic solvents	[3]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of methyl 4-(4-oxobutyl)benzoate. The following tables summarize the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
H-Ar	7.20 - 8.10	m	4H	Aromatic protons
-OCH ₃	3.80 - 3.90	s	3H	Methyl ester protons
-CH ₂ - (α to C=O, aldehyde)	2.70 - 2.80	t	2H	Methylene protons
-CH ₂ - (β to C=O, aldehyde)	1.90 - 2.10	m	2H	Methylene protons
-CH ₂ - (γ to C=O, aldehyde)	2.40 - 2.60	t	2H	Methylene protons
-CHO	9.70 - 9.80	t	1H	Aldehyde proton

¹³ C NMR	Chemical Shift (δ, ppm)	Assignment
C=O (ester)	~166	Ester carbonyl carbon
C-Ar (quaternary)	~130-145	Aromatic carbons
C-H (aromatic)	~128-133	Aromatic carbons
-OCH ₃	~52	Methyl ester carbon
-CH ₂ - (α to C=O, aldehyde)	~43	Methylene carbon
-CH ₂ - (β to C=O, aldehyde)	~20-30	Methylene carbon
-CH ₂ - (γ to C=O, aldehyde)	~30-40	Methylene carbon
-CHO	~202	Aldehyde carbonyl carbon

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	C-H stretch (aromatic)
~2950, ~2850	Medium	C-H stretch (aliphatic)
~2720, ~2820	Weak	C-H stretch (aldehyde)
~1720	Strong	C=O stretch (ester)
~1725	Strong	C=O stretch (aldehyde)
~1600, ~1450	Medium-Strong	C=C stretch (aromatic ring)
~1280, ~1100	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
206	Moderate	[M] ⁺ (Molecular ion)
175	Moderate	[M - OCH ₃] ⁺
149	Strong	[C ₈ H ₅ O ₃] ⁺ (benzoyl cation derivative)
135	Strong	[C ₇ H ₅ O ₂] ⁺ (benzoyl cation)
105	Strong	[C ₇ H ₅ O] ⁺ (benzoyl cation)
77	Moderate	[C ₆ H ₅] ⁺ (phenyl cation)

Experimental Protocol: Synthesis

The following protocol describes a common method for the synthesis of methyl 4-(4-oxobutyl)benzoate via the esterification of 4-(4-oxobutyl)benzoic acid.

Materials and Reagents

- 4-(4-oxobutyl)benzoic acid
- Methanol (anhydrous)

- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Dichloromethane or ethyl acetate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 4-(4-oxobutyl)benzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.
- **Reflux:** Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
- **Workup:**
 - Allow the reaction mixture to cool to room temperature.
 - Remove the excess methanol using a rotary evaporator.
 - Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

- Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude methyl 4-(4-oxobutyl)benzoate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

The workflow for the synthesis and purification is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of methyl 4-(4-oxobutyl)benzoate.

Applications in Drug Development

Methyl 4-(4-oxobutyl)benzoate is a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor for the production of Pemetrexed, an antifolate chemotherapy drug used in the treatment of mesothelioma and non-small cell lung cancer.^[3] Its aldehyde functionality allows for the construction of heterocyclic ring systems, which are common scaffolds in medicinal chemistry.

Safety and Handling

Standard laboratory safety precautions should be observed when handling methyl 4-(4-oxobutyl)benzoate and the reagents used in its synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, physicochemical properties, spectroscopic data, and a synthetic protocol for methyl 4-(4-oxobutyl)benzoate. The compiled information serves as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug

development. The provided data and methodologies are intended to facilitate further research and application of this important chemical intermediate.

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References

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